molecular formula C9H12O3 B128550 4-Acetyl-5-isopropylfuran-2(5H)-one CAS No. 153683-18-2

4-Acetyl-5-isopropylfuran-2(5H)-one

Cat. No.: B128550
CAS No.: 153683-18-2
M. Wt: 168.19 g/mol
InChI Key: SRHFTCJAHAWTIA-UHFFFAOYSA-N
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Description

4-Acetyl-5-isopropylfuran-2(5H)-one is a substituted furanone derivative characterized by an acetyl group at position 4 and an isopropyl group at position 5 of the furanone ring. Furanones are a class of heterocyclic compounds with a five-membered lactone structure, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl and isopropyl substituents in this compound likely influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for pharmacological applications.

Properties

CAS No.

153683-18-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-acetyl-2-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-5(2)9-7(6(3)10)4-8(11)12-9/h4-5,9H,1-3H3

InChI Key

SRHFTCJAHAWTIA-UHFFFAOYSA-N

SMILES

CC(C)C1C(=CC(=O)O1)C(=O)C

Canonical SMILES

CC(C)C1C(=CC(=O)O1)C(=O)C

Synonyms

2(5H)-Furanone, 4-acetyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (): This analogue features an indole and methoxyphenyl group. Indole moieties are known to enhance interactions with biological targets (e.g., enzymes, receptors) due to their aromaticity and hydrogen-bonding capabilities . The methoxyphenyl group may increase lipophilicity, improving membrane permeability.
  • 3-Bromo-4-aryl-5-arylidenefuran-2(5H)-ones ():
    Bromination at position 3 introduces electronegativity, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions. This contrasts with the acetyl group in 4-Acetyl-5-isopropylfuran-2(5H)-one, which may act as an electron-withdrawing group, stabilizing the ring but reducing electrophilic reactivity .

  • The acetyl and isopropyl groups in the target compound likely render it more lipophilic, favoring passive diffusion across biological membranes .

Table 1: Comparative Analysis of Furanone Derivatives

Compound Name Substituents Key Features Synthesis Method Potential Bioactivity
4-Acetyl-5-isopropylfuran-2(5H)-one Acetyl (C4), Isopropyl (C5) High lipophilicity, metabolic stability Likely stepwise alkylation Antimicrobial, anti-inflammatory
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl) Indole (C4), Methoxyphenyl (C5) Enhanced receptor binding, moderate lipophilicity Multicomponent condensation Anticancer, enzyme inhibition
3-Bromo-4-aryl-5-arylidenefuran-2(5H)-one Bromine (C3), Arylidene (C5) High electrophilicity, reactivity in cross-coupling Dianion alkylation Reactive intermediate, antitumor
5-Hydroxy-4-propylfuran-2(5H)-one Hydroxy (C5), Propyl (C4) High polarity, aqueous solubility Not specified Antioxidant, anti-inflammatory

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